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molecular formula C12H15BrO2 B1602119 Tert-butyl 3-(bromomethyl)benzoate CAS No. 126062-63-3

Tert-butyl 3-(bromomethyl)benzoate

Cat. No. B1602119
M. Wt: 271.15 g/mol
InChI Key: FWVVBSNKXPFYMT-UHFFFAOYSA-N
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Patent
US07304085B2

Procedure details

The crude 3-methyl-benzoic acid tert-butyl ester was reacted with NBS (0.31 g, 1.726 mmol), AIBN (0.28 g, 1.726 mmol) in CCl4 (30 mL) according to the procedure for the preparation of compound 55 in example 1. After separation by chromatography eluted with CHCl3—MeOH (50:1), a mixture of two products was obtained. One of them was the product (61% pure) with MS (ESI) 272.76 (M+H+). This mixture was not further separated and directly used in the next step reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound 55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2].C1C(=O)N([Br:22])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[C:1]([O:5][C:6](=[O:14])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH2:13][Br:22])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=CC=C1)C)=O
Name
Quantity
0.31 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.28 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
compound 55
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separation by chromatography
WASH
Type
WASH
Details
eluted with CHCl3—MeOH (50:1)
ADDITION
Type
ADDITION
Details
a mixture of two products
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
This mixture was not further separated
CUSTOM
Type
CUSTOM
Details
directly used in the next step reaction

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(C1=CC(=CC=C1)CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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